![molecular formula C9H9N3OS B1517357 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1105193-89-2](/img/structure/B1517357.png)
5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine”, related compounds have been synthesized through various methods. For instance, N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine derivatives were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine is part of the 1,3,4-oxadiazole class, known for its synthesis versatility and chemical properties. One study focused on the ultrasound- and molecular sieves-assisted synthesis of 1,3,4-oxadiazole derivatives, showcasing green chemistry methods in the synthesis process. These derivatives demonstrated significant antifungal activity against various fungal pathogens, emphasizing the potential of 1,3,4-oxadiazole derivatives in antifungal drug development (Nimbalkar et al., 2016).
Applications in Photoreactions
The photochemistry of some 1,2,4-oxadiazoles, including the study of molecular rearrangements and the formation of 1,2,4-triazoles, indazoles, and benzimidazoles, has been investigated. These studies provide insights into the reactivity and potential applications of 1,2,4-oxadiazoles in photoinduced reactions (Buscemi et al., 1996).
Antimicrobial and Antioxidant Properties
1,3,4-oxadiazole derivatives have also shown significant antimicrobial and antioxidant properties. For instance, novel carbazole derivatives, including 1,3,4-oxadiazol-2-amine, have exhibited notable antibacterial, antifungal, and anticancer activities (Sharma et al., 2014). Furthermore, another study synthesized a series of derivatives that were tested for in vitro antioxidant activity, with some showing significant radical scavenging due to electron donating substituents, highlighting the therapeutic potential of these compounds (Kotaiah et al., 2012).
Safety and Hazards
The safety data sheet for a related compound, 3-(Methylthio)phenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin sensitization, and has specific target organ toxicity (single exposure) affecting the respiratory system .
Eigenschaften
IUPAC Name |
5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-14-7-4-2-3-6(5-7)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRUZGIHPNWYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




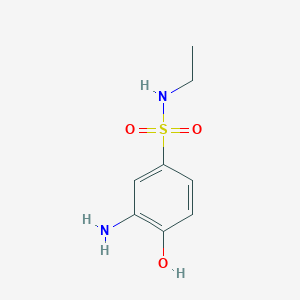

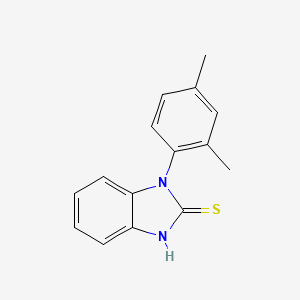
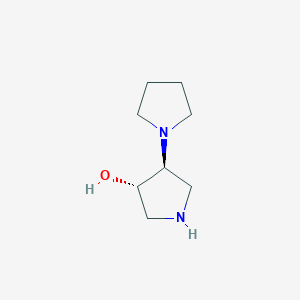
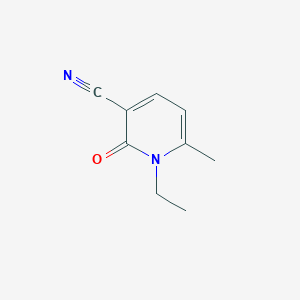


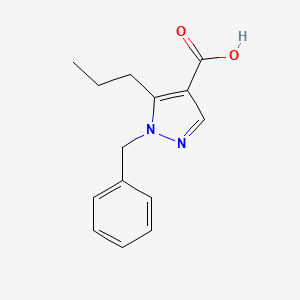

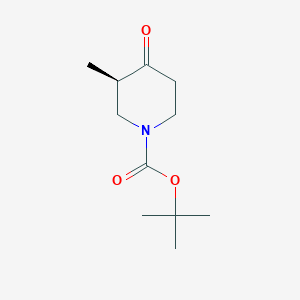
![5-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine](/img/structure/B1517292.png)

